Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 924287-65-0
VCID: VC5680547
InChI: InChI=1S/C9H5BrFNO2S/c1-14-8(13)4-2-5(11)7-6(3-4)15-9(10)12-7/h2-3H,1H3
SMILES: COC(=O)C1=CC(=C2C(=C1)SC(=N2)Br)F
Molecular Formula: C9H5BrFNO2S
Molecular Weight: 290.11

Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

CAS No.: 924287-65-0

Cat. No.: VC5680547

Molecular Formula: C9H5BrFNO2S

Molecular Weight: 290.11

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate - 924287-65-0

Specification

CAS No. 924287-65-0
Molecular Formula C9H5BrFNO2S
Molecular Weight 290.11
IUPAC Name methyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C9H5BrFNO2S/c1-14-8(13)4-2-5(11)7-6(3-4)15-9(10)12-7/h2-3H,1H3
Standard InChI Key SGWVZBCLQAXEJM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C2C(=C1)SC(=N2)Br)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of a benzo[d]thiazole scaffold—a bicyclic system combining a benzene ring fused to a thiazole ring. Key substituents include:

  • Bromine at position 2 of the thiazole ring.

  • Fluorine at position 4 of the benzene ring.

  • Methyl ester at position 6 of the benzene ring.

Table 1: Structural Descriptors

PropertyValue/IdentifierSource
IUPAC NameMethyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate
SMILESCOC(=O)C1=CC(=C2C(=C1)SC(=N2)Br)F
InChI KeySGWVZBCLQAXEJM-UHFFFAOYSA-N
Molecular FormulaC₉H₅BrFNO₂S

Synthesis and Preparation

Synthetic Routes

The primary synthesis involves a Sandmeyer-type reaction, as detailed in a 2017 Journal of Medicinal Chemistry study :

  • Bromination of Methyl 4-Amino-3-fluorobenzoate:

    • Reactants: Methyl 4-amino-3-fluorobenzoate, NaSCN, Br₂ in acetic acid.

    • Conditions: 30°C for 48 hours.

    • Product: Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate (66% yield) .

  • Diazotization and Bromination:

    • Reactants: Intermediate from Step 1, CuBr₂, tert-butyl nitrite in acetonitrile.

    • Conditions: 30°C for 48 hours.

    • Product: Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate (24% yield) .

Table 2: Key Synthesis Parameters

StepReactantsConditionsYield
1Methyl 4-amino-3-fluorobenzoate, Br₂AcOH, 30°C, 48 h66%
2Intermediate, CuBr₂, t-BuONOCH₃CN, 30°C, 48 h24%

Physicochemical Properties

Physical State and Stability

  • Appearance: Crystalline solid .

  • Melting Point: 183–188°C .

  • Boiling Point: 367.2±34.0°C (estimated) .

  • Density: 1.7±0.1 g/cm³ .

Solubility and Partitioning

  • LogP: 2.45 (estimated) .

  • Water Solubility: Poor (0.0537 mg/mL) .

Applications in Medicinal Chemistry

Table 3: Biological Relevance of Benzothiazole Derivatives

ApplicationTarget/MechanismReference
Anti-TubercularDprE1 enzyme inhibition
Liver Disease TherapyFXR activation

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